1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of bicyclo[2.2.1]heptane, which is an organic compound with a unique fused ring structure . The “1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine” part suggests that it has a bicyclo[2.2.1]heptane backbone with two methyl groups at the 7th carbon and a N-methylmethanamine group attached to the 1st carbon. The “hydrochloride” indicates that it’s a hydrochloride salt, which typically forms when a positively charged hydrogen in hydrochloric acid combines with a negatively charged compound.
Molecular Structure Analysis
The molecular structure of this compound would be based on the bicyclo[2.2.1]heptane structure, which consists of a fused ring structure . The additional groups (two methyl groups, a N-methylmethanamine group, and a hydrochloride) would be attached to this backbone.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the bicyclo[2.2.1]heptane structure is known to have certain thermodynamic properties .Scientific Research Applications
Synthesis Techniques : A study by Ciber et al. (2023) illustrates the synthesis of a compound closely related to the one , showcasing the methods involved in the creation of complex organic compounds derived from camphor. This exemplifies the compound's relevance in organic chemistry, particularly in synthetic methods (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Pharmacological Research : A 1999 study by Kline, Kusma, and Matuszewski on a non-peptide oxytocin receptor antagonist, which includes a structurally similar compound, demonstrates the application of such compounds in the development and detection of pharmaceutical agents (Kline, Kusma, & Matuszewski, 1999).
Antiviral Activity : Novakov et al. (1987) explored the antiviral properties of hydrochloride salts of mono- and diamines, including those from the bicyclo[2.2.1]heptane series, indicating the potential of these compounds in antiviral medication research (Novakov, Kulev, Radchenko, Birznieks, Boreko, Vladyko, & Korobchenko, 1987).
Nucleoside Analogues : Hřebabecký, Masojídková, and Holý (2005) worked on synthesizing novel carbocyclic nucleosides derived from bicyclo[2.2.1]heptan-2-ol. Their research contributes to the understanding of how such compounds can be used to create nucleoside analogues, which are significant in antiviral and anticancer therapies (Hřebabecký, Masojídková, & Holý, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-4-6-11(10,7-5-9)8-12-3;/h9,12H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQPAVLKAVCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CNC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54190-11-3 |
Source
|
Record name | ({7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methyl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.